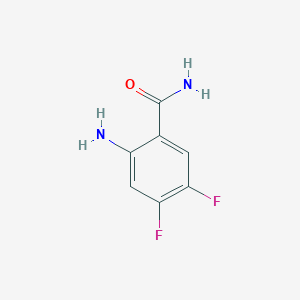

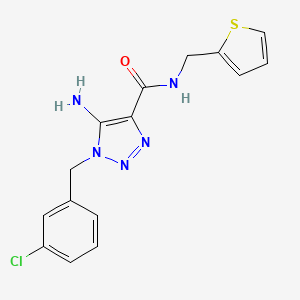

![molecular formula C22H23N5O4 B2838317 N-(2-methoxyphenethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-18-8](/img/structure/B2838317.png)

N-(2-methoxyphenethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazinanes are a class of nitrogen-containing heterocycles . The parent molecules’ molecular formula is (CH2)3(NH)3. They exist in three isomeric forms, 1,3,5-triazinanes being common . The triazinanes have a six-membered cyclohexane-like ring but with three carbons replaced by nitrogens .

Synthesis Analysis

A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides 3,6-disubstituted-1,2,4-triazines . The mild reaction conditions tolerate a variety of sensitive functionalities . In addition, two approaches for synthesizing the requisite β-keto-N-acylsulfonamides are presented, which allow for the late stage incorporation of either the C3 or C6 substituent in a flexible manner .Molecular Structure Analysis

The molecular structure of triazinanes involves a six-membered cyclohexane-like ring but with three carbons replaced by nitrogens . Most commonly, the amines are tertiary .Chemical Reactions Analysis

A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions . Starting materials and the copper catalyst are readily available and inexpensive . A wide range of functional groups are tolerated .Scientific Research Applications

Heterocyclic Compound Synthesis

The research in the field of heterocyclic chemistry includes the synthesis of novel compounds with potential biological activities. For instance, the synthesis of new heterocyclic compounds derived from visnaginone and khellinone has been explored for their analgesic and anti-inflammatory activities, showcasing the potential of heterocyclic chemistry in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity

Another application area is in the synthesis of compounds with antitumor properties. The interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, leading to compounds that have shown curative activity against L-1210 and P388 leukemia, illustrates the potential of these compounds in cancer treatment (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).

Advanced Material Synthesis

Research into the synthesis of dendrimeric complexes and their magnetic behaviors demonstrates the applicability of such compounds in material science. For example, the synthesis and characterization of dendrimeric melamine cored complexes highlight the potential of these compounds in developing materials with specific magnetic properties (Uysal & Koç, 2010).

properties

IUPAC Name |

8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O4/c1-30-17-9-7-16(8-10-17)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-12-11-15-5-3-4-6-18(15)31-2/h3-10H,11-14H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQKVAGNUGHKQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2838237.png)

![tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate](/img/structure/B2838240.png)

![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)

![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)

![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)